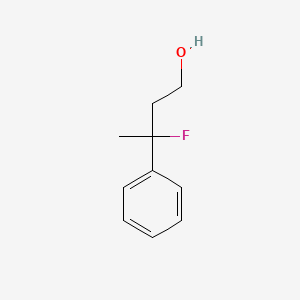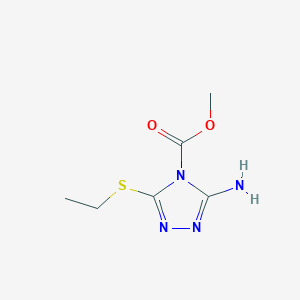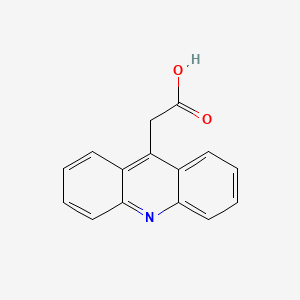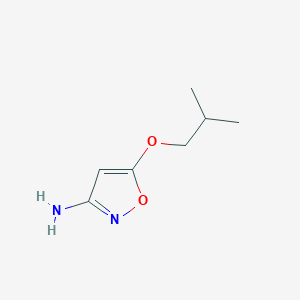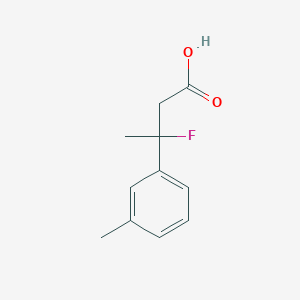
3-Fluoro-3-(m-tolyl)butanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-3-(m-tolyl)butanoicacid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of a fluorine atom attached to the third carbon of the butanoic acid chain and a methyl-substituted phenyl group (m-tolyl) attached to the same carbon. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(m-tolyl)butanoicacid typically involves the introduction of a fluorine atom into the butanoic acid backbone and the attachment of the m-tolyl group. One common method is the fluorination of a suitable precursor, such as 3-(m-tolyl)butanoic acid, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow fluorination processes or the use of more readily available fluorinating agents. The choice of method depends on factors like yield, purity, and environmental considerations.
化学反应分析
Types of Reactions: 3-Fluoro-3-(m-tolyl)butanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted butanoic acids with different functional groups.
科学研究应用
3-Fluoro-3-(m-tolyl)butanoicacid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. It is also employed in studying the effects of fluorine substitution on the reactivity and stability of organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding, due to the presence of the fluorine atom and the aromatic ring.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials, such as fluorinated polymers or surfactants.
作用机制
The mechanism by which 3-Fluoro-3-(m-tolyl)butanoicacid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets like enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
相似化合物的比较
3-Fluoro-3-(m-tolyl)butanoicacid can be compared with other similar compounds, such as:
3-Chloro-3-(m-tolyl)butanoicacid: Similar structure but with a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, which can affect the compound’s reactivity and biological activity.
3-Bromo-3-(m-tolyl)butanoicacid: Contains a bromine atom, which is larger and less electronegative than fluorine, leading to different chemical and biological properties.
3-Iodo-3-(m-tolyl)butanoicacid:
属性
分子式 |
C11H13FO2 |
|---|---|
分子量 |
196.22 g/mol |
IUPAC 名称 |
3-fluoro-3-(3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-8-4-3-5-9(6-8)11(2,12)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14) |
InChI 键 |
BUSBDHSLYIHXCC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(C)(CC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)



![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)


